

An In-depth Technical Guide to Azido-PEG4-acyl chloride

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Compound of Interest

Compound Name: Azido-PEG4-acyl chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterobifunctional Linker

Azido-PEG4-acyl chloride is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and proteomics.^{[1][2]} Its structure is defined by two key reactive groups at opposite ends of a hydrophilic 4-unit polyethylene glycol (PEG) spacer: a terminal azide ($-N_3$) group and a highly reactive acyl chloride ($-COCl$) group.^[1] This unique architecture allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[3][4][5]}

The central PEG4 spacer enhances the aqueous solubility of the linker and any resulting conjugates, which can improve the pharmacokinetic properties of therapeutic molecules and reduce non-specific binding in analytical applications.^{[5][6][7]} The azide group provides a bio-orthogonal handle for "click chemistry," while the acyl chloride offers a highly efficient way to react with primary amines.^{[3][8]}

Core Properties and Specifications

The physical and chemical properties of **Azido-PEG4-acyl chloride** are summarized below. These specifications are critical for designing synthetic routes, calculating molar equivalents, and ensuring reproducibility in experiments.

Property	Value	Source(s)
Molecular Weight	281.69 g/mol	[1][3][9]
Molecular Formula	C ₉ H ₁₆ ClN ₃ O ₅	[3][9]
Purity	≥95%	[9]
Appearance	Colorless to pale yellow liquid	[10]
Canonical SMILES	C(COCCOCCOCCOC(=O)Cl) N=[N+]=[N-]	[1]
Storage Conditions	-20°C for long-term storage	[6]

Key Applications in Research and Drug Development

The dual reactivity of **Azido-PEG4-acyl chloride** makes it a versatile reagent for a multitude of applications.

- **PROTAC Synthesis:** This linker is widely used in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker's length and flexibility are critical for orienting the two binding ligands correctly. The acyl chloride can be used to attach the linker to an amine-containing ligand for the target protein or the E3 ligase, while the azide can be used in a subsequent click reaction to attach the second ligand.
- **Antibody-Drug Conjugates (ADCs):** In the development of ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody.[4][5] This enables the targeted delivery of the drug to cancer cells. The hydrophilic PEG spacer can help to maintain the stability and solubility of the final ADC.[4]
- **Bioconjugation and Labeling:** The linker facilitates the attachment of reporter molecules (like fluorescent dyes or biotin) to proteins, peptides, or other biomolecules for detection, imaging, and purification purposes.[4][11] The bio-orthogonal nature of the azide group's click reaction allows for labeling in complex biological media with high specificity.[12][13]

Chemical Reactivity and Mechanisms

Azido-PEG4-acyl chloride's utility stems from the distinct and highly efficient reactions of its two terminal functional groups.

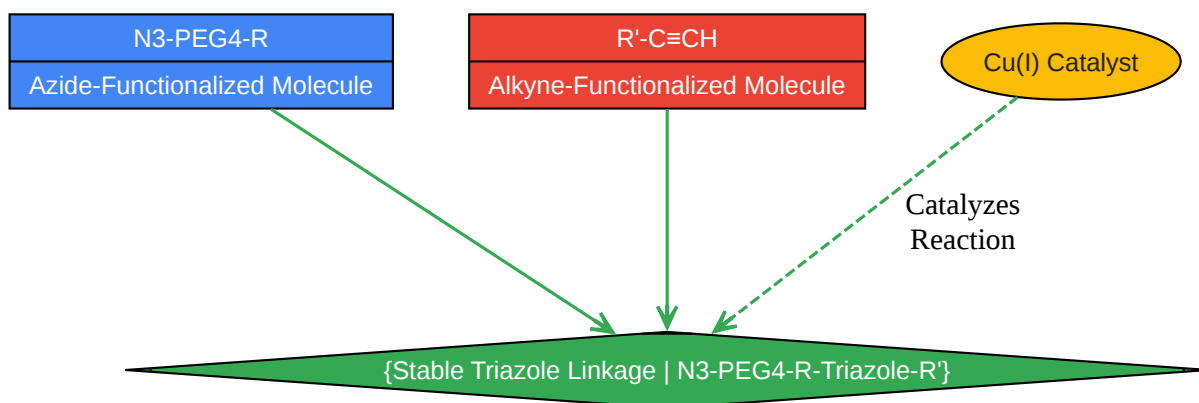
Acyl Chloride Reaction with Primary Amines

The acyl chloride group reacts readily with nucleophiles, most notably the primary amines found in proteins (e.g., the side chain of lysine residues) or other synthetic molecules.^[14] This is a nucleophilic addition-elimination reaction that forms a stable and robust amide bond.^{[8][15]} The reaction is typically very rapid and exothermic.^[8] The hydrogen chloride (HCl) byproduct will react with any excess amine in the mixture to form an ammonium salt.^{[14][16]}

Caption: Nucleophilic addition-elimination of an amine with **Azido-PEG4-acyl chloride**.

Azide Group Reaction via Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.^{[12][13]} It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.^{[3][17]} This allows for the specific conjugation of the linker to molecules containing an alkyne or a strained cyclooctyne (e.g., DBCO, BCN), even in complex biological environments.^{[3][6]}



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.

Experimental Protocols

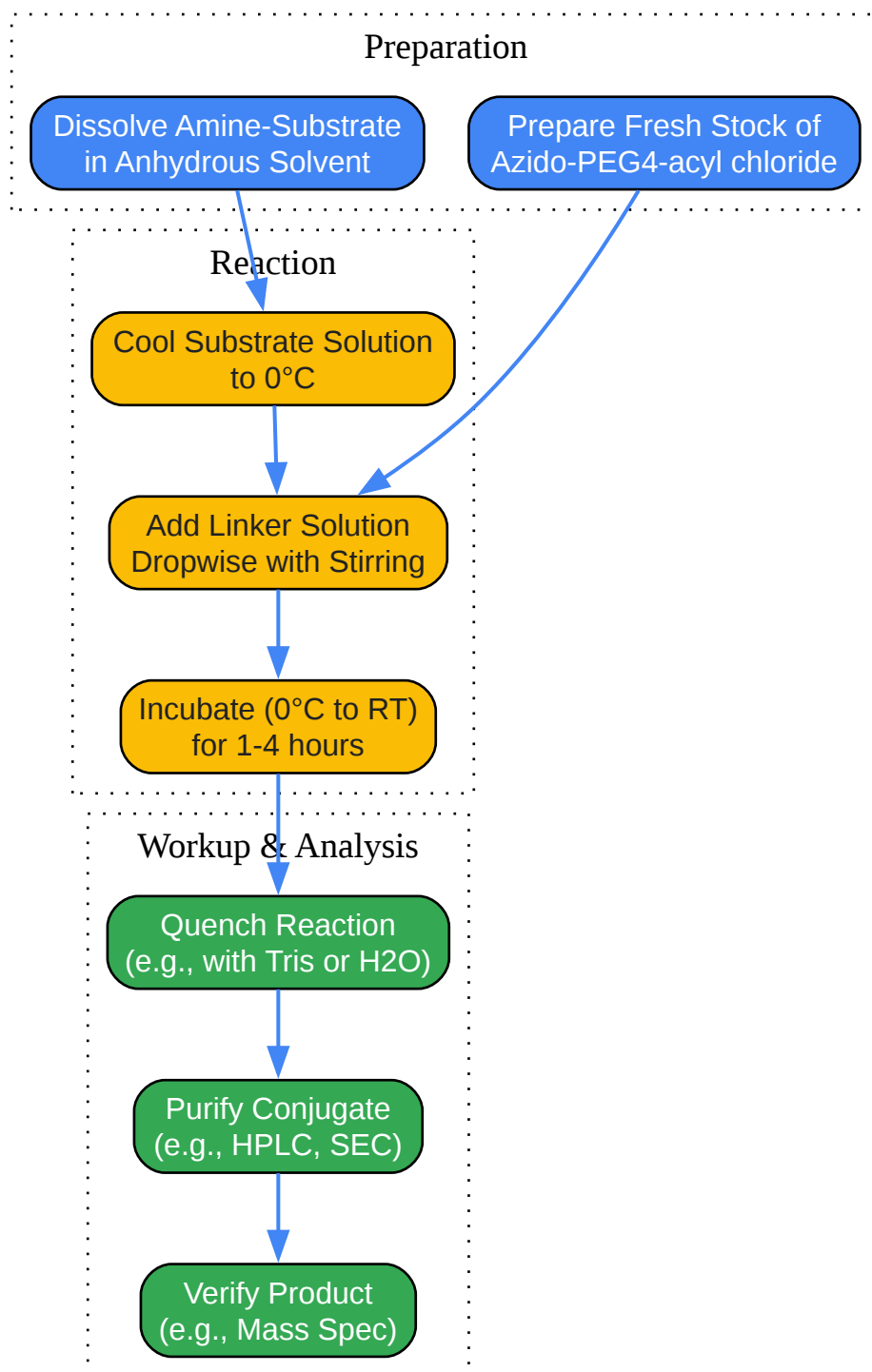
The following are generalized protocols for utilizing **Azido-PEG4-acyl chloride**. Specific concentrations, solvents, and reaction times should be optimized for the specific molecules being conjugated.

General Protocol for Conjugation to an Amine-Containing Molecule

This protocol describes the formation of an amide bond between the acyl chloride and a primary amine.

- **Preparation:** Dissolve the amine-containing substrate (e.g., protein, peptide, or small molecule) in an appropriate anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM). If the substrate is a protein, use an aqueous buffer with a pH of 7.5-8.5, ensuring the buffer itself does not contain primary amines (e.g., use phosphate or bicarbonate buffer, not Tris).
- **Reagent Preparation:** Immediately before use, prepare a stock solution of **Azido-PEG4-acyl chloride** in an anhydrous solvent like DMF or DCM. Acyl chlorides are sensitive to moisture and will hydrolyze.[\[10\]](#)
- **Reaction:** Cool the solution of the amine-containing substrate to 0°C in an ice bath to control the reaction rate. Add the **Azido-PEG4-acyl chloride** solution dropwise to the stirred substrate solution. A molar excess of the linker (e.g., 1.5 to 10 equivalents) may be required depending on the substrate.
- **Incubation:** Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours.[\[18\]](#)
- **Quenching:** Quench any unreacted acyl chloride by adding a small amount of an amine-containing buffer (like Tris) or water.
- **Purification:** Purify the resulting azide-functionalized conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess linker and byproducts.

- Verification: Confirm the successful conjugation using techniques like mass spectrometry (to observe the mass shift) or NMR.



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Caption: General experimental workflow for amine conjugation.

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